1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride
Overview
Description
1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Attachment of the Benzyl and Methylphenoxy Groups: The benzyl and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
- 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles .
Uniqueness
1-[2-(2-Benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-benzyl-4-methylphenoxy)ethyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-16-7-8-19(22-12-11-21-10-9-20-15-21)18(13-16)14-17-5-3-2-4-6-17;/h2-10,13,15H,11-12,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSBJYSEKSYUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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